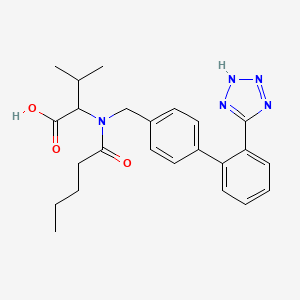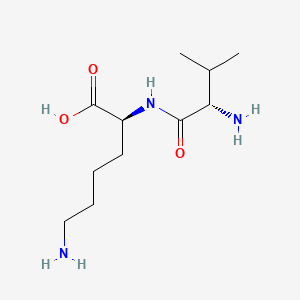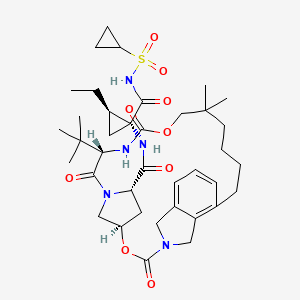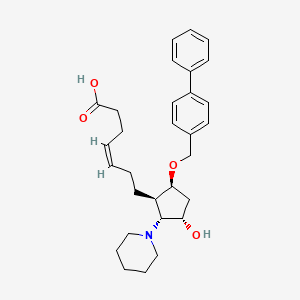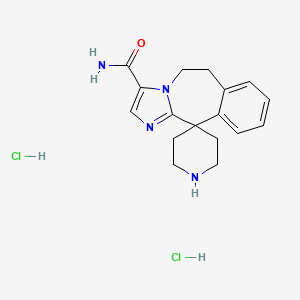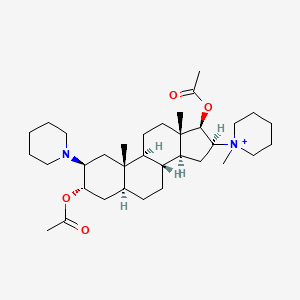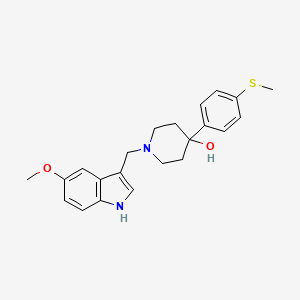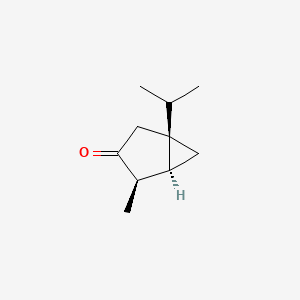
α-Tujona
Descripción general
Descripción
Alpha-Thujone is a volatile monoterpene ketone of plant origin which is produced by several plants that are frequently used for flavoring foods and beverages . It is best known as a chemical compound in the spirit absinthe .
Synthesis Analysis
The synthesis of alpha-Thujone relies on the functionalization of the readily available dimethylfulvene . Furthermore, the three main metabolites of the natural product were also synthesized .Molecular Structure Analysis
Alpha-Thujone is a ketone and a monoterpene that occurs predominantly in two diastereomeric forms: (−)-alpha-Thujone and (+)-beta-Thujone . Its IUPAC name is (1S,4R,5R)-4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one .Chemical Reactions Analysis
The short synthesis of alpha-Thujone relies on the functionalization of the readily available dimethylfulvene . Since d6-acetone can be used as a starting material, the route developed allows for the facile incorporation of isotopic labels which are required for detecting and quantifying trace amounts via GC/MS analysis .Physical And Chemical Properties Analysis
Alpha-Thujone has a molar mass of 152.237 g·mol −1 . Its density is 0.9116 g/cm 3 . It has a boiling point of 203 °C (397 °F; 476 K) . Its solubility in water is 407 mg/L .Aplicaciones Científicas De Investigación
Efectos Neurotóxicos
Se sabe que la α-Tujona tiene efectos neurotóxicos. Actúa como un modulador en el canal de cloro regulado por GABA, donde es aproximadamente dos o tres veces más potente que el isómero beta .
Genotoxicidad y Propiedades Carcinogénicas
Basándose principalmente en experimentos in vitro, se han detectado propiedades genotóxicas y carcinogénicas de las tujonas. Sin embargo, estos efectos parecen depender fuertemente de la dosis .
Efectos Antimutagénicos e Inmunomoduladores
Además de su genotoxicidad, la this compound también exhibe efectos antimutagénicos e inmunomoduladores .
Actividades Antidiabéticas
Los datos sobre las actividades antidiabéticas de las tujonas sugieren nuevas formas de utilizarlas .
Actividades Antimicrobianas
Se ha encontrado que la this compound tiene propiedades antimicrobianas .
Propiedades Anticancerígenas
Un estudio in vitro reciente demostró efectos prometedores de la this compound contra las células de glioblastoma. Se encontró que inhibe la proliferación de células de carcinoma y actúa como un pro-apoptótico, presumiblemente a través de la inducción de estrés oxidativo en las células de GBM .
Actividad Antifúngica
La this compound exhibe actividad antifúngica contra Fusarium graminearum, un hongo que causa diversas enfermedades de los cereales. Induce estrés oxidativo, apoptosis y alteraciones epigenéticas en el hongo, y reduce su síntesis de toxinas .
Efecto Antitumorigenico
La this compound, que se encuentra en el aceite esencial de Thuja occidentalis, muestra un potente efecto antitumorigenico .
Cada una de estas aplicaciones representa un campo de investigación único para la this compound. Es importante tener en cuenta que los efectos de la this compound pueden depender de la dosis y se necesitarían estudios sistemáticos adicionales desde los puntos de vista biológico vegetal, toxicológico y farmacocinético para optimizar el uso seguro de las preparaciones que contienen tujona .
Mecanismo De Acción
Target of Action
Alpha-Thujone primarily targets the GABA-gated chloride channel . GABA (gamma-aminobutyric acid) is a major inhibitory neurotransmitter in the central nervous system. By modulating the GABA receptor, alpha-Thujone can influence neuronal excitability .
Mode of Action
Alpha-Thujone acts as a competitive antagonist of the GABA receptor . This means it competes with GABA for the same binding site on the receptor. When alpha-Thujone binds to the receptor, it prevents GABA from exerting its inhibitory effect, leading to increased neuronal excitability . Alpha-Thujone is roughly two to three times as potent as the beta isomer in this modulatory role .
Biochemical Pathways
The primary biochemical pathway affected by alpha-Thujone is the GABAergic pathway . By antagonizing the GABA receptor, alpha-Thujone disrupts the normal flow of chloride ions through the channel, leading to a decrease in the inhibitory effect of GABA. This results in increased neuronal activity and can lead to neurotoxic effects .
Pharmacokinetics
Alpha-Thujone is quickly metabolized in vitro by mouse liver microsomes with NADPH (cytochrome P450), forming 7-hydroxy-alpha-thujone as the major product . The major 7-hydroxy metabolite attains much higher brain levels than alpha-Thujone but is less toxic to mice and Drosophila and less potent in the binding assay . The other metabolites assayed are also detoxification products .
Result of Action
The primary result of alpha-Thujone’s action is neurotoxicity . This is due to its antagonistic effect on the GABA receptor, which leads to increased neuronal excitability. In addition to its neurotoxic effects, alpha-Thujone has also been associated with genotoxicity and carcinogenic properties, as well as antimutagenic and immune-modulatory effects .
Action Environment
The action of alpha-Thujone can be influenced by various environmental factors. For instance, the phenotypic manifestation and quantity of thujones in the essential oils depend on the plant organ and its developmental phase . Weather conditions and growth habitat might also influence the ratios, as well as the possibly unique responses of the individual species . Further systematic studies from the plant biological, toxicological, and pharmacokinetic points of view would be necessary to optimize the safe use of thujone-containing preparations .
Safety and Hazards
Thujone has been regarded as a severe neurotoxicant since the 1800s . The best known neurotoxic effects are connected to the GABA-gated chloride channel, where alpha-Thujone is a modulator roughly two to three times as potent as the beta isomer . Based primarily on in vitro experiments, genotoxicity and carcinogenic properties of thujones have also been detected in parallel with antimutagenic and immune-modulatory effects .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Alpha-Thujone interacts with various biomolecules, most notably the GABA-gated chloride channel, where it acts as a modulator . It is roughly two to three times as potent as the β isomer . In addition to this, genotoxicity and carcinogenic properties of thujones have been detected, along with antimutagenic and immune-modulatory effects .
Cellular Effects
Alpha-Thujone has significant effects on various types of cells and cellular processes. It influences cell function by interacting with the GABA-gated chloride channel . By inhibiting GABA receptor activation, neurons may fire more easily, which can cause muscle spasms and convulsions .
Molecular Mechanism
Alpha-Thujone exerts its effects at the molecular level primarily through its interaction with the GABA-gated chloride channel . It acts as a competitive antagonist, inhibiting GABA receptor activation . This interaction is specific to alpha-Thujone .
Dosage Effects in Animal Models
In animal models, the effects of alpha-Thujone vary with different dosages. From 30 to 45 mg/kg, mice experience muscle spasms in the legs, which progress to general convulsions until death or recovery .
Metabolic Pathways
Alpha-Thujone is involved in several metabolic pathways. The biosynthesis of thujone begins with the formation of geranyl diphosphate (GPP) from dimethylallyl pyrophosphate (DMAPP) and isopentenyl diphosphate (IPP), catalyzed by the enzyme geranyl diphosphate synthase .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of alpha-Thujone can be achieved through a multistep process involving starting materials such as (+)-3-carene and acetic anhydride. The reaction involves the conversion of (+)-3-carene to (+)-3-isothujone, which is then oxidized to alpha-Thujone. The synthesis pathway involves several steps, including isomerization, acetylation, and oxidation.", "Starting Materials": [ "(+)-3-carene", "Acetic anhydride", "Sodium acetate", "Sulfuric acid", "Sodium hydroxide", "Chloroform", "Methanol" ], "Reaction": [ "Step 1: Isomerization of (+)-3-carene to (+)-3-isothujone", "The reaction is carried out by treating (+)-3-carene with acetic anhydride in the presence of sulfuric acid. The reaction mixture is heated at 80-90°C for several hours to yield (+)-3-isothujone.", "Step 2: Acetylation of (+)-3-isothujone", "The (+)-3-isothujone is then acetylated by reacting it with acetic anhydride in the presence of sodium acetate. The reaction mixture is heated at 70-80°C for several hours to yield the acetylated product.", "Step 3: Oxidation of the acetylated product to alpha-Thujone", "The acetylated product is then oxidized by treating it with sodium hydroxide and chloroform in methanol. The reaction mixture is stirred at room temperature for several hours to yield alpha-Thujone." ] } | |
Número CAS |
546-80-5 |
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
(1R,4S,5S)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one |
InChI |
InChI=1S/C10H16O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6-8H,4-5H2,1-3H3/t7-,8-,10+/m0/s1 |
Clave InChI |
USMNOWBWPHYOEA-OYNCUSHFSA-N |
SMILES isomérico |
C[C@H]1[C@@H]2C[C@@]2(CC1=O)C(C)C |
SMILES |
CC1C2CC2(CC1=O)C(C)C |
SMILES canónico |
CC1C2CC2(CC1=O)C(C)C |
Apariencia |
Solid powder |
Punto de ebullición |
200.00 to 201.00 °C. @ 760.00 mm Hg |
melting_point |
< 25 °C |
Otros números CAS |
1125-12-8 546-80-5 |
Descripción física |
Solid |
Pictogramas |
Irritant |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
(+)-thujone (-)-thujone 3-isothujone 3-thujanone alpha, beta-thujone alpha-thujone beta-thujone beta-thujone, (1alpha,4alpha,5alpha)-isomer beta-thujone, (1S-(1alpha,4alpha,5alpha))-isomer beta-thujone, 1S-(1alpha,4beta,5alpha)-isomer cis-thujone thujone |
Presión de vapor |
0.41 mmHg |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Alpha-Thujone primarily acts as a modulator of the gamma-aminobutyric acid type A (GABA(A)) receptor. [, ] It exerts its effects by interacting with this receptor, which is responsible for mediating inhibitory neurotransmission in the central nervous system.
A: Alpha-Thujone acts as a noncompetitive antagonist of the GABA(A) receptor. [, ] It binds to a site distinct from the GABA binding site and inhibits the receptor's function, leading to reduced chloride ion influx and neuronal hyperpolarization. []
A: Inhibition of the GABA(A) receptor by alpha-Thujone can lead to a range of neurological effects, including convulsions, seizures, and other excitatory responses. [, , ] The specific effects and their severity depend on factors such as dose, route of administration, and individual susceptibility.
A: Alpha-Thujone has the molecular formula C10H16O and a molecular weight of 152.23 g/mol. []
A: Spectroscopic data, particularly (1)H and (13)C NMR, are crucial for characterizing alpha-Thujone and its metabolites. X-ray crystallography has also been utilized to confirm the structure of synthesized derivatives. []
ANone: While specific material compatibility information isn't extensively detailed in the provided research, alpha-Thujone, like many organic compounds, should be handled with standard laboratory precautions. This includes using appropriate glassware, avoiding incompatible materials, and storing it properly to prevent degradation.
A: Alpha-Thujone is known to be rapidly metabolized in vivo, primarily by cytochrome P450 enzymes in the liver. [, ] This suggests it may have limited stability in biological systems. Further research is needed to fully characterize its stability under various conditions.
ANone: The provided research focuses on alpha-Thujone as a bioactive compound, not as a catalyst. Therefore, information regarding its catalytic properties is not available in the context of these studies.
A: Yes, researchers have used molecular docking studies to investigate the interactions of alpha-Thujone and its metabolites with the GABA(A) receptor. [, ] These simulations can provide insights into binding affinities and potential mechanisms of action.
A: While not explicitly mentioned for alpha-Thujone, QSAR models have been developed for related insecticides targeting the GABA(A) receptor. [] Such models can be useful in predicting the activity of novel compounds and guiding the design of safer and more effective insecticides.
A: Research suggests that even minor structural modifications of alpha-Thujone can significantly alter its potency and selectivity for the GABA(A) receptor. [, ] For example, hydroxylation at different positions of the thujone molecule can lead to metabolites with reduced toxicity and binding affinity. []
A: Studies on related monoterpenoids indicate that factors such as degrees of saturation, types of functional groups, hydrophobicity, and vapor pressure can influence their toxicity to insects. [] Further research is needed to fully elucidate the SAR of alpha-Thujone and optimize its insecticidal properties.
A: Alpha-Thujone is known to be rapidly absorbed and metabolized in vivo, primarily by cytochrome P450 enzymes in the liver. [, ] The major metabolite identified is 7-hydroxy-alpha-thujone, with other hydroxylated and dehydro derivatives also detected. [, ] Excretion pathways are not fully elucidated but likely involve both urinary and fecal routes.
ANone: Researchers have utilized a range of in vitro assays, including:
- Binding assays: Measuring alpha-Thujone's ability to displace radioligands from the GABA(A) receptor to determine its binding affinity. [, ]
- Electrophysiology: Examining the effects of alpha-Thujone on GABA-induced currents in neurons to assess its impact on receptor function. []
- Cytotoxicity assays: Evaluating the toxic effects of alpha-Thujone on various cell lines, including cancer cells and normal cells, to determine its safety profile. [, , ]
- Antimicrobial assays: Testing the ability of alpha-Thujone to inhibit the growth of various bacteria and fungi to assess its potential as an antimicrobial agent. [, , , ]
A: Mice and Drosophila melanogaster (fruit fly) are among the animal models used to investigate the toxicological and pharmacological effects of alpha-Thujone. [, ]
ANone: The provided research doesn't delve into specific drug delivery strategies for alpha-Thujone. Given its volatility and potential for toxicity, targeted delivery approaches would be crucial for any potential therapeutic applications.
A: Gas chromatography (GC) coupled with mass spectrometry (MS) is the primary technique used to analyze alpha-Thujone and its metabolites. [, , ] This technique allows for the separation, identification, and quantification of individual components in complex mixtures, such as essential oils.
ANone: The provided research does not focus extensively on the environmental fate and ecotoxicological effects of alpha-Thujone. Further research is needed to evaluate its potential impact on ecosystems and develop strategies for its sustainable use and disposal.
ANone: While not explicitly discussed, validating analytical methods used to characterize and quantify alpha-Thujone is crucial to ensure accurate, reliable, and reproducible results. This typically involves assessing parameters such as linearity, accuracy, precision, specificity, and robustness of the chosen analytical method.
A: The research underscores the importance of controlling the levels of alpha-Thujone in herbal medicines and food additives to ensure consumer safety. [] Implementing robust quality control measures during the production, processing, and distribution of products containing alpha-Thujone is essential to minimize potential health risks.
ANone: The provided research focuses primarily on alpha-Thujone's interactions with the GABA(A) receptor and its toxicological profile. Detailed information regarding its immunogenicity, drug transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, and biodegradability is not extensively addressed within these studies.
A: The research highlights the importance of analytical techniques like GC-MS [, , ] and molecular modeling [, ] in studying alpha-Thujone. Access to these tools and expertise in natural product chemistry, pharmacology, and toxicology is essential for advancing research in this field.
A: Alpha-Thujone has a long and controversial history, primarily due to its presence in absinthe. [] In the late 19th and early 20th centuries, absinthe consumption was linked to various neurological disturbances, leading to its ban in many countries. [] While modern research suggests that controlled doses of alpha-Thujone may pose minimal risk, its historical association with absinthe continues to shape its perception.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



